molecular formula C17H18N2O4S2 B11254569 2-[4-(Ethanesulfonyl)benzamido]-4H,5H,6H-cyclopenta[B]thiophene-3-carboxamide

2-[4-(Ethanesulfonyl)benzamido]-4H,5H,6H-cyclopenta[B]thiophene-3-carboxamide

Cat. No.: B11254569
M. Wt: 378.5 g/mol
InChI Key: GCOMBFZFMBONNQ-UHFFFAOYSA-N
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Description

2-[4-(Ethanesulfonyl)benzamido]-4H,5H,6H-cyclopenta[B]thiophene-3-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, materials science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 2-[4-(Ethanesulfonyl)benzamido]-4H,5H,6H-cyclopenta[B]thiophene-3-carboxamide, typically involves condensation reactions. Common synthetic methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods often involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters under specific reaction conditions.

Industrial Production Methods

Industrial production of thiophene derivatives generally follows similar synthetic routes but on a larger scale. The choice of method depends on the desired yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial for efficient industrial production .

Chemical Reactions Analysis

Types of Reactions

2-[4-(Ethanesulfonyl)benzamido]-4H,5H,6H-cyclopenta[B]thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or removal of hydrogen.

    Reduction: Involves the addition of hydrogen or removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides .

Scientific Research Applications

2-[4-(Ethanesulfonyl)benzamido]-4H,5H,6H-cyclopenta[B]thiophene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(Ethanesulfonyl)benzamido]-4H,5H,6H-cyclopenta[B]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and are often investigated through experimental studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(Ethanesulfonyl)benzamido]-4H,5H,6H-cyclopenta[B]thiophene-3-carboxamide is unique due to its specific structural features, such as the ethanesulfonyl and benzamido groups, which contribute to its distinct chemical and biological properties. These features differentiate it from other thiophene derivatives and make it a valuable compound for various applications .

Properties

Molecular Formula

C17H18N2O4S2

Molecular Weight

378.5 g/mol

IUPAC Name

2-[(4-ethylsulfonylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

InChI

InChI=1S/C17H18N2O4S2/c1-2-25(22,23)11-8-6-10(7-9-11)16(21)19-17-14(15(18)20)12-4-3-5-13(12)24-17/h6-9H,2-5H2,1H3,(H2,18,20)(H,19,21)

InChI Key

GCOMBFZFMBONNQ-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCC3)C(=O)N

Origin of Product

United States

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